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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in mitigating

shrinkage defects during the casting of AZ66 magnesium alloy. The information provided is

based on established principles for magnesium alloys; however, specific parameters may

require optimization for your particular experimental setup.

Frequently Asked Questions (FAQs)
Q1: What is shrinkage porosity and why does it occur in AZ66 magnesium alloy castings?

A1: Shrinkage porosity manifests as voids or cavities within the casting. It is a common defect

that arises during the solidification of the molten alloy.[1][2] As the magnesium alloy cools and

transitions from a liquid to a solid state, its volume decreases. If additional molten metal cannot

adequately feed the solidifying sections, these voids will form.[3] Factors such as the casting

design, process parameters, and the alloy's inherent solidification characteristics contribute to

the formation of shrinkage porosity.

Q2: What is the difference between shrinkage porosity and gas porosity?

A2: While both are types of voids, their origins and appearance differ. Shrinkage porosity

results from the volumetric contraction of the alloy during solidification and typically has a

jagged, angular appearance.[2] It often occurs in thicker sections or areas that are last to

solidify.[1] Gas porosity, on the other hand, is caused by the entrapment of gases (like

hydrogen or air) in the molten metal, leading to smooth, rounded pores.[1][2]
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Q3: How does the design of the casting and mold affect shrinkage?

A3: The geometry of the casting and the design of the mold are critical factors in controlling

shrinkage. Abrupt changes in section thickness can create "hot spots" that are difficult to feed,

leading to localized shrinkage.[3] The location and size of gates and runners in the mold

determine how effectively molten metal is delivered to all parts of the casting during

solidification.[3] Proper design ensures directional solidification, where the casting freezes

progressively towards the risers, which act as reservoirs of molten metal to compensate for

shrinkage.

Troubleshooting Guide: Reducing Shrinkage in
AZ66 Castings
This guide provides a systematic approach to identifying and resolving common issues related

to shrinkage porosity in AZ66 magnesium alloy castings.

Issue 1: Shrinkage Porosity in Thick Sections
Symptoms:

Visible voids or cavities on the surface or in cross-sections of thicker parts of the casting.

Leakage under pressure testing.[1]

Possible Causes & Solutions:
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Cause Recommended Action

Inadequate Feeding

- Increase the size of the feeder/riser to ensure

a sufficient supply of molten metal. - Optimize

the location of gates and feeders to be closer to

the thick sections.[3]

High Solidification Shrinkage

- Adjust casting parameters such as melt

temperature and mold temperature to control

the cooling rate.[4]

Poor Directional Solidification

- Modify the mold design to promote progressive

solidification from the thinnest to the thickest

sections, ending at the riser. - Employ chills in

the mold to accelerate cooling in thick sections.

[4]

High Melt Temperature

- A pouring temperature that is too high can

increase the total solidification shrinkage.[4]

Experiment with lowering the melt temperature

in small increments.

Issue 2: Dispersed Microporosity
Symptoms:

Fine, scattered porosity throughout the casting, often revealed after machining.

Reduced mechanical properties (e.g., tensile strength, ductility).

Possible Causes & Solutions:
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Cause Recommended Action

High Gas Content in Melt

- Ensure proper degassing of the molten alloy

before casting. - Use a protective gas

atmosphere (e.g., Argon with SF6) to prevent

gas pickup from the atmosphere.

Turbulent Mold Filling

- Optimize the gating system design to ensure a

smooth, non-turbulent flow of molten metal into

the mold cavity.[1] - Adjust the injection speed in

high-pressure die casting to minimize air

entrapment.

Contaminated Melt

- Use clean, high-quality ingots and ensure

crucibles and tools are clean and dry. - Be

cautious when remelting scrap material that may

have surface oxides.[1]

Experimental Protocols
Protocol 1: Optimizing Casting Parameters to Reduce
Shrinkage
This protocol outlines a general procedure for systematically evaluating the effect of key

casting parameters on the incidence of shrinkage porosity in AZ66 alloy. A Design of

Experiments (DoE) approach is recommended.

1. Parameter Selection:

Identify the key process parameters to investigate. For high-pressure die casting, these

typically include:

Melt Temperature

Mold Temperature

Injection Pressure (first and second phase)
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Injection Speed

2. Experimental Design:

Use a factorial or Taguchi DoE methodology to efficiently explore the parameter space.

Define a range for each parameter based on general guidelines for magnesium alloys and

equipment capabilities.

Table 1: Suggested Starting Parameter Ranges for AZ66 Casting Trials (High-Pressure Die

Casting)

Parameter Suggested Range Notes

Melt Temperature 650 - 700°C

Higher temperatures can

increase fluidity but may also

increase shrinkage and gas

pickup.

Mold Temperature 150 - 250°C

A higher mold temperature can

improve feeding but may

prolong the cycle time.

1st Phase Injection Speed 0.1 - 0.5 m/s

Slower speeds can reduce

turbulence and gas

entrapment.

2nd Phase Injection Speed 2 - 5 m/s

Higher speeds ensure

complete filling of the cavity

before solidification begins.

Intensification Pressure 50 - 100 MPa

Higher pressure helps to feed

shrinkage during solidification.

[3]

3. Casting and Analysis:

Produce a series of castings according to the DoE matrix.
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For each casting, meticulously record all process parameters.

Analyze the resulting castings for porosity using methods such as:

Visual Inspection: For surface defects.

Radiographic Inspection (X-ray): To identify internal porosity.[4]

Density Measurement (Archimedes' principle): To quantify the overall porosity level.

Metallographic Analysis: To examine the size, shape, and distribution of pores in cross-

sections.

4. Data Analysis and Optimization:

Statistically analyze the results to determine the significance of each parameter on porosity.

Identify the optimal combination of parameters that minimizes shrinkage.

Validate the optimal parameters by conducting confirmation runs.

Visualizations
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Caption: Troubleshooting workflow for addressing shrinkage defects.
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Caption: Key factors influencing shrinkage porosity in castings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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